Home > Products > Building Blocks P10334 > 6-Cyano-7-nitroquinoxaline-2,3-dione
6-Cyano-7-nitroquinoxaline-2,3-dione - 115066-14-3

6-Cyano-7-nitroquinoxaline-2,3-dione

Catalog Number: EVT-333843
CAS Number: 115066-14-3
Molecular Formula: C9H4N4O4
Molecular Weight: 232.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxalinedione derivative that acts as a potent and competitive antagonist for non-NMDA (N-methyl-D-aspartate) glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes [, , , , , ]. Its primary role in scientific research is to investigate the physiological functions and pharmacological properties of these receptors, as well as their involvement in various neurological processes. [, , , , , , , , , , , , , , , ].

6,7-Dinitroquinoxaline-2,3-dione (DNQX)

  • Compound Description: 6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent AMPA receptor antagonist, structurally similar to CNQX. It exhibits high affinity for AMPA receptors and effectively blocks AMPA receptor-mediated currents. []

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)

  • Compound Description: 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) is a highly potent and selective AMPA receptor antagonist. It exhibits a competitive mechanism of action at AMPA receptors. []

Kynurenic Acid

  • Compound Description: Kynurenic acid is a naturally occurring tryptophan metabolite that acts as a non-selective antagonist at both NMDA and non-NMDA glutamate receptors. It exhibits a broad spectrum of action, affecting various subtypes of glutamate receptors. [, ]
  • Relevance: Although not structurally identical to CNQX, kynurenic acid shares a functional similarity as it also antagonizes glutamatergic neurotransmission. While CNQX primarily targets AMPA receptors, kynurenic acid exhibits a broader antagonistic effect on both NMDA and non-NMDA receptors. [, ] This difference in selectivity highlights the diverse pharmacological profiles within the broader class of glutamate receptor antagonists.
Synthesis Analysis

CNQX can be synthesized through several methods, with one common approach involving the reaction of 2,3-dihydroxyquinoxaline with cyanogen bromide. The synthesis typically proceeds through the following steps:

  1. Formation of Quinoxaline Derivative: The initial step involves the formation of a quinoxaline derivative, which serves as the precursor.
  2. Nitration: The quinoxaline derivative undergoes nitration to introduce nitro groups at specific positions on the aromatic ring.
  3. Cyclization and Functionalization: Further reactions lead to the formation of the cyano group and the final structure of CNQX.

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .

Molecular Structure Analysis

The molecular structure of CNQX features a quinoxaline backbone substituted with a cyano group and a nitro group. The structural formula can be depicted as follows:

CNQX=6 cyano 7 nitroquinoxaline 2 3 dione\text{CNQX}=\text{6 cyano 7 nitroquinoxaline 2 3 dione}

Key Structural Features:

  • Quinoxaline Ring: A bicyclic structure that contributes to its pharmacological activity.
  • Cyano Group: Enhances binding affinity to glutamate receptors.
  • Nitro Group: Increases solubility and stability in biological systems.

The molecular weight of CNQX is approximately 232.16 g/mol, and it exhibits distinct electronic properties due to its functional groups .

Chemical Reactions Analysis

CNQX participates in various chemical reactions primarily related to its role as a receptor antagonist:

  1. Binding Reactions: CNQX binds competitively to AMPA and kainate receptors, inhibiting their activation by glutamate.
  2. Internalization Effects: It has been shown to induce internalization of AMPA receptors in neuronal cultures, affecting synaptic plasticity .
  3. Neuroprotective Reactions: In models of ischemia, CNQX demonstrates neuroprotective effects by modulating excitatory neurotransmission.

The IC₅₀ values for CNQX are approximately 0.3 µM for AMPA receptors and 1.5 µM for kainate receptors, indicating its potency as an antagonist .

Mechanism of Action

CNQX exerts its pharmacological effects primarily through competitive antagonism at AMPA and kainate receptors. The mechanism involves:

  • Competitive Inhibition: CNQX competes with glutamate for binding sites on AMPA receptors, preventing receptor activation and subsequent neuronal depolarization.
  • Influence on Synaptic Transmission: By inhibiting excitatory synaptic transmission, CNQX alters neuronal excitability and can modulate synaptic plasticity mechanisms such as long-term potentiation and depression.
  • Receptor Internalization: Studies show that CNQX can induce internalization of AMPA receptors in response to stimulation by other ligands, suggesting a complex role in receptor trafficking .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Highly soluble in water (up to 10 mM) when formulated as disodium salt; less soluble in organic solvents like DMSO.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but should be protected from light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

The compound is characterized by its high purity (≥99% HPLC) when obtained from reputable suppliers .

Applications

CNQX has several important applications in scientific research:

  1. Neuroscience Research: Widely used as a tool for studying synaptic transmission and plasticity due to its ability to selectively inhibit AMPA/kainate receptor-mediated responses.
  2. Pharmacological Studies: Investigated for neuroprotective effects in models of ischemia and seizures, providing insights into potential therapeutic applications for neurological disorders.
  3. Electrophysiological Experiments: Utilized in electrophysiological recordings to isolate GABA A receptor-mediated currents from glutamatergic signaling .
Introduction to CNQX in Neuropharmacology

Historical Discovery of Quinoxalinedione Derivatives

The quinoxalinedione scaffold originated from systematic efforts to develop excitatory amino acid antagonists that could discriminate between receptor subtypes. Early glutamate receptor antagonists like γ-D-glutamylglycine exhibited limited selectivity and potency. In 1988, Honoré and colleagues synthesized CNQX as part of a series exploring quinoxaline ring substitutions. This work demonstrated that introducing electron-withdrawing groups (cyano and nitro) at positions C6 and C7 conferred superior antagonism at α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors [1] [3]. The discovery timeline reveals iterative optimization:

Table 1: Key Milestones in Quinoxalinedione Development

YearCompoundKey AdvancementReference
1988CNQXFirst potent competitive AMPA/kainate antagonist (IC₅₀: AMPA = 0.3 μM; kainate = 1.5 μM)Honoré et al. [1] [3]
1988DNQX (6,7-dinitroquinoxaline-2,3-dione)Improved solubility but retained NMDA glycine-site activityWatkins et al. [3] [9]
1990NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)Enhanced AMPA selectivity and reduced glycine-site affinitySheardown et al. [9]

CNQX’s identification enabled the first conclusive evidence that non-NMDA receptors mediate fast excitatory postsynaptic potentials, fundamentally reshaping synaptic physiology research [1] [4].

CNQX as a Pioneering AMPA/Kainate Receptor Antagonist

CNQX competitively antagonizes AMPA and kainate receptors by binding within the glutamate recognition site, preventing agonist-induced channel opening. Electrophysiological studies establish its preferential blockade:

  • AMPA receptors: Half-maximal inhibitory concentration (IC₅₀) = 0.3–0.4 μM in cortical neurons [1] [3]
  • Kainate receptors: IC₅₀ = 1.5–4 μM in dorsal root ganglion cells [1] [8]
  • Glycine-site NMDA antagonism: IC₅₀ = 25 μM, a secondary effect requiring higher concentrations [3] [8]

Table 2: Receptor Affinity Profile of CNQX

Receptor TypeIC₅₀ (μM)Primary MechanismFunctional Consequence
AMPA0.3–0.4Competitive antagonismSuppression of fast excitatory synaptic currents
Kainate1.5–4.0Competitive antagonismInhibition of slow excitatory potentials
NMDA glycine site25.0Noncompetitive antagonismPartial NMDA current reduction at high concentrations

Crucially, CNQX lacks activity at metabotropic glutamate receptors, enabling selective blockade of ionotropic transmission. In hippocampal slices, 2–5 μM CNQX abolishes Schaffer collateral-evoked excitatory postsynaptic potentials while sparing gamma-aminobutyric acid (GABA)-ergic inhibition [3] [8]. However, its pharmacological profile reveals complexities:

  • GABAergic modulation: At cerebellar granule cells, 10 μM CNQX paradoxically increases spontaneous inhibitory postsynaptic current frequency independently of glutamate receptor blockade. This occurs via direct interaction with presynaptic terminals, enhancing GABA release—an effect shared with NBQX and DNQX but absent in kynurenate or NS-102 [8].
  • Electrical synapse inhibition: In leech mechanosensory synapses, 20 μM CNQX suppresses rectifying electrical transmission by promoting clathrin-dependent endocytosis of gap junction proteins. This requires AMPA receptor-like interactions, as concanavalin A or dynamin inhibitory peptide blocks the effect [4].

These findings underscore CNQX’s utility in isolating GABAergic currents and revealing crosstalk between electrical and chemical synapses.

Structural Classification and Chemical Identity of CNQX

CNQX (Chemical Abstracts Service registry number 115066-14-3) belongs to the quinoxalinedione class, characterized by a bicyclic structure with fused benzene and pyrazine rings. Its systematic name is 6-cyano-7-nitroquinoxaline-2,3-dione, with the molecular formula C₉H₄N₄O₄ and molecular weight 232.15 g/mol [1] [3] [5].

Table 3: Structural Analysis of CNQX

FeatureChemical AttributeFunctional Role
Core scaffoldQuinoxaline-2,3-dioneForms planar structure for receptor binding
C6 substitutionCyano group (–C≡N)Enhances AMPA affinity and electron withdrawal
C7 substitutionNitro group (–NO₂)Increases acidity and hydrogen-bonding capacity
Hydrogen-bond acceptorsCarbonyl oxygens (C2=O, C3=O) and nitro oxygenBinds to ligand-binding domain residues
SolubilityDMSO-soluble (100 mM); water-insolubleLimits in vivo applications without derivatization

The dione moiety at positions 2 and 3 enables hydrogen bonding with arginine and threonine residues in the glutamate-binding pocket. Nitro and cyano substitutions at positions 7 and 6, respectively, confer electron deficiency, strengthening interactions with hydrophobic receptor subsites [3] [6]. Crystallographic analyses confirm that these groups stabilize the antagonist-bound conformation of AMPA receptor ligand-binding domains, preventing domain closure essential for channel activation [3].

Structure-activity relationship studies reveal:

  • C6 modifications: Replacement of cyano with hydrogen reduces AMPA affinity 100-fold, demonstrating its critical role in van der Waals contacts [3].
  • C7 modifications: Exchanging nitro for amino abolishes antagonism, as proton donation capacity diminishes [6].
  • Ring saturation: Dihydro derivatives lose activity, confirming planarity is essential for receptor docking [1].

The sodium salt variant (CNQX disodium) improves aqueous solubility for physiological experiments but retains identical receptor specificity [3]. Despite subsequent development of more selective antagonists (e.g., NBQX), CNQX remains a benchmark compound for studying non-NMDA receptor function due to its well-characterized pharmacology and synthetic accessibility.

Properties

CAS Number

115066-14-3

Product Name

CNQX

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile

Molecular Formula

C9H4N4O4

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N

Synonyms

1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile
6 Cyano 2,3 dihydroxy 7 nitroquinoxaline
6 Cyano 7 nitroquinoxaline 2,3 dione
6-Cyano-2,3-dihydroxy-7-nitroquinoxaline
6-Cyano-7-nitroquinoxaline-2,3-dione
CNQX
FG 9065
FG-9065
FG9065

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N

Isomeric SMILES

C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.